

Application Note: Comprehensive NMR-Based Structural Elucidation of Methyl 3-Methyl-15-phenylpentadecanoate

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Compound of Interest

Compound Name:	Methyl 3-Methyl-15-phenylpentadecanoate
CAS No.:	88336-88-3
Cat. No.:	B3030218

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Introduction: The Analytical Challenge

Methyl 3-methyl-15-phenylpentadecanoate is a long-chain fatty acid methyl ester (FAME) characterized by three key structural features: a terminal phenyl group, a methyl branch at the C3 position, and a methyl ester headgroup. These features make it an interesting molecule for applications in specialty lubricants, surfactants, and as a potential biomarker or pharmaceutical intermediate. Unambiguous structural verification is paramount for its quality control and functional characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard, non-destructive technique for the complete structural elucidation of such molecules in solution.[1] This application note provides a comprehensive guide for researchers and drug development professionals, detailing the protocols and interpretative logic required to fully characterize **Methyl 3-Methyl-15-phenylpentadecanoate** using a suite of 1D and 2D NMR experiments.

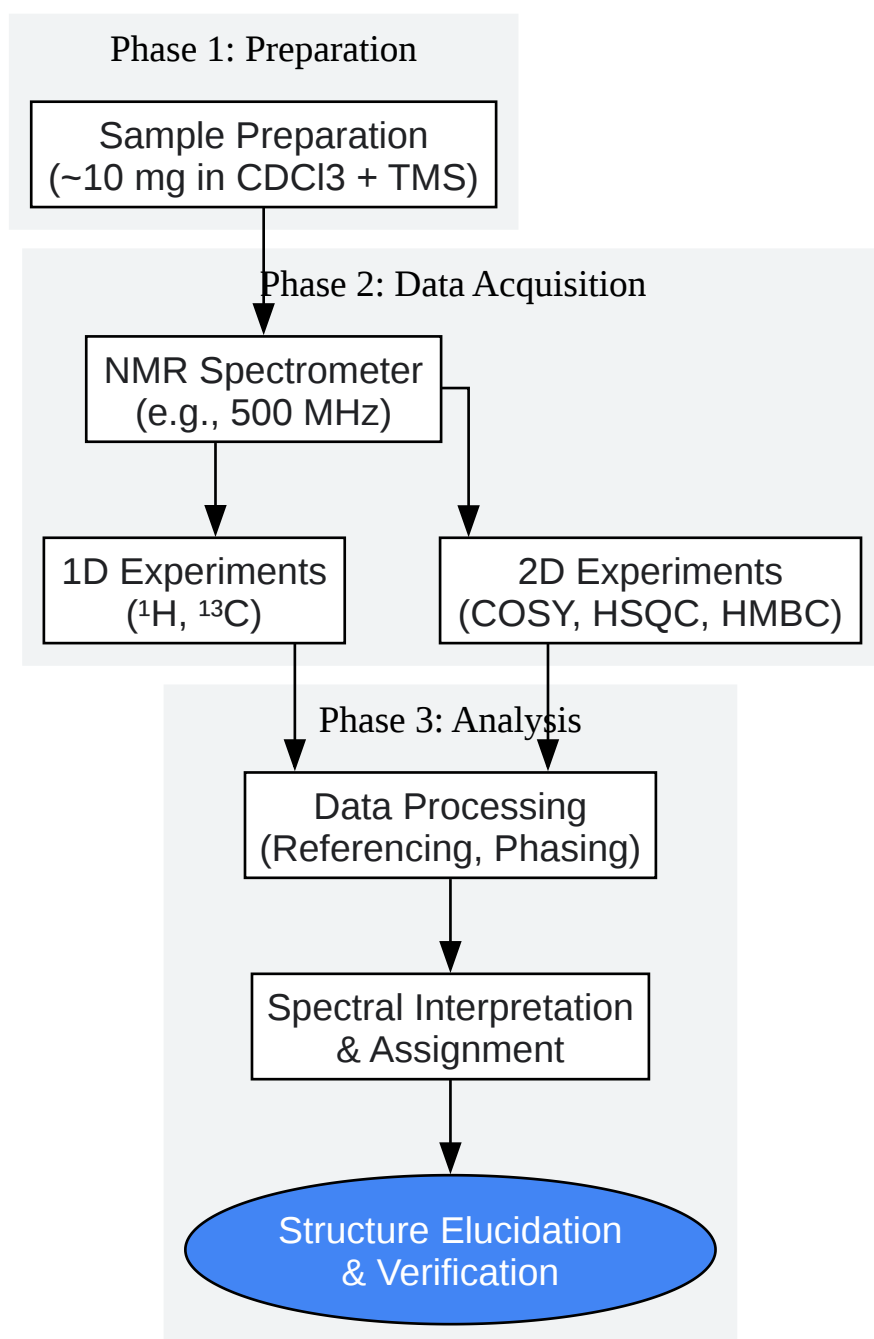
We will move beyond simple data reporting to explain the causality behind spectral features and experimental choices, ensuring a robust and self-validating analytical workflow.

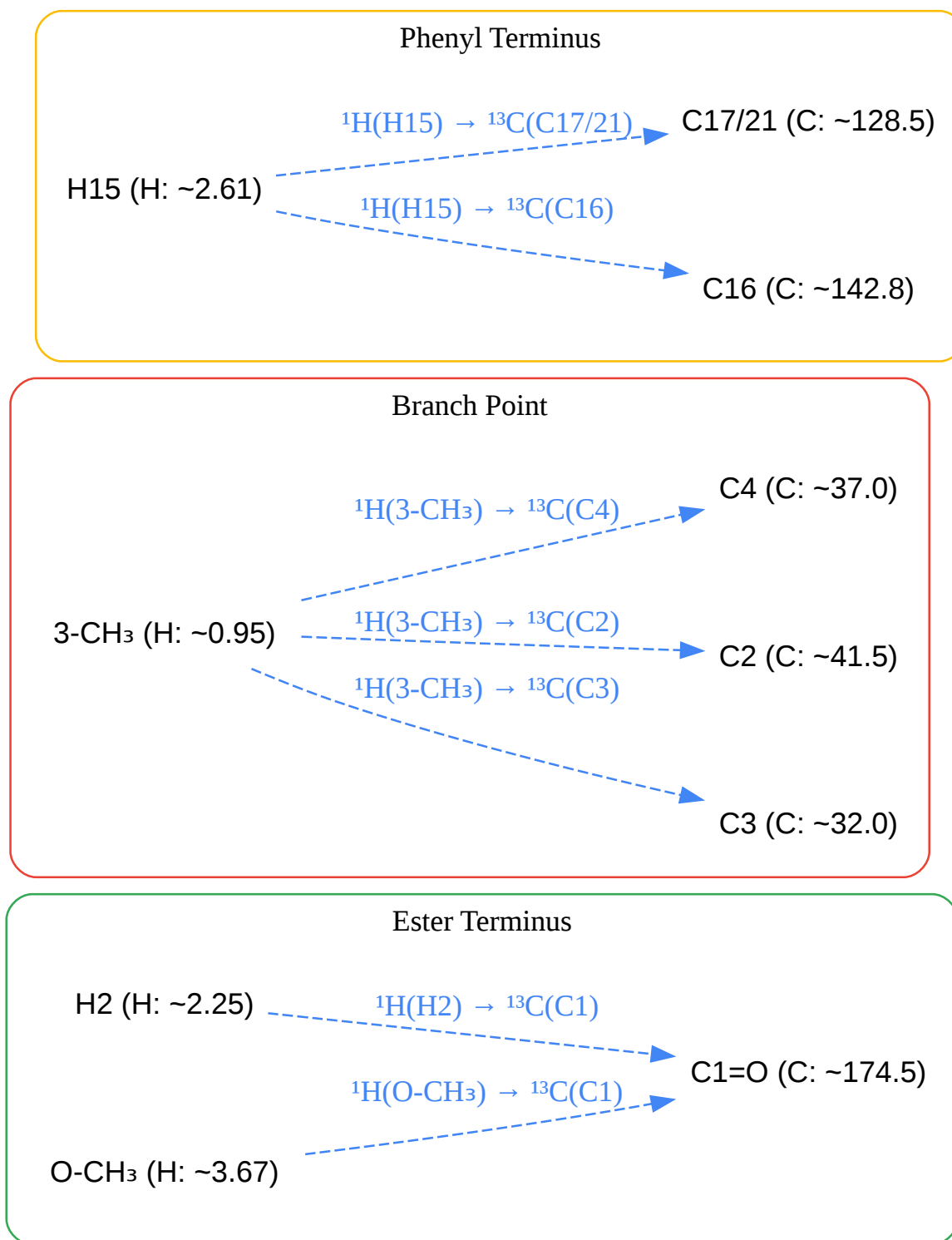
Foundational NMR Experiments for Structural Analysis

A multi-faceted approach is necessary to resolve the complete structure. We employ a series of experiments, each providing a unique piece of the structural puzzle.

- ^1H NMR (Proton NMR): Provides information on the chemical environment, quantity, and connectivity of hydrogen atoms.
- ^{13}C NMR (Carbon NMR): Identifies all unique carbon environments within the molecule, including quaternary carbons like the ester carbonyl.
- COSY (Correlation Spectroscopy): Reveals proton-proton (^1H - ^1H) spin-spin couplings, identifying adjacent protons within the carbon skeleton.[2]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to, providing definitive ^1H -C one-bond connections.[2]
- HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting non-adjacent structural fragments and identifying quaternary carbons.[3]

The logical flow of these experiments forms the basis of our analytical strategy.





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Fig. 2: Key HMBC correlations for structural verification.

The most diagnostic HMBC correlations are:

- **Ester Linkage:** A cross-peak between the sharp methyl ester protons (O-CH₃) at ~3.67 ppm and the carbonyl carbon (C1) at ~174.5 ppm unequivocally confirms the methyl ester functionality. The α-protons (H2) will also show a correlation to C1.
- **Branch Position:** The protons of the methyl branch (3-CH₃) at ~0.95 ppm will show correlations to the methine carbon they are attached to (C3), as well as the adjacent methylene carbons C2 and C4. This three-bond correlation is definitive proof of the methyl group's location at the C3 position.
- **Phenyl Terminus:** The benzylic protons (H15) will correlate to the quaternary ipso-carbon (C16) and the ortho-carbons (C17/C21) of the phenyl ring, locking in the position of the entire phenylalkyl terminus.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of **Methyl 3-Methyl-15-phenylpentadecanoate** can be achieved with high confidence. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC spectroscopy provides a self-validating system where each experiment confirms the deductions of the others. This application note provides the necessary protocols and interpretative framework for researchers to successfully characterize this molecule and other complex FAMES, ensuring scientific integrity and accelerating research and development objectives.

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